Bromo(triphenyl)plumbane

Organolead crystallography Coordination polymer structure Halide-dependent bond metrics

Bromo(triphenyl)plumbane (triphenyllead bromide, Ph₃PbBr) is a triorganolead(IV) halide belonging to the broader class of organolead compounds, in which a central lead(IV) atom is covalently bonded to three phenyl groups and one bromine ligand. With molecular formula C₁₈H₁₅BrPb and molecular weight 518.42 g·mol⁻¹, the compound crystallises as a coordination polymer with a helical chain structure in the solid state, featuring alternating terminal and bridging Pb–Br bonds.

Molecular Formula C18H15BrPb
Molecular Weight 518 g/mol
CAS No. 894-06-4
Cat. No. B6351701
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBromo(triphenyl)plumbane
CAS894-06-4
Molecular FormulaC18H15BrPb
Molecular Weight518 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)[Pb](C2=CC=CC=C2)(C3=CC=CC=C3)Br
InChIInChI=1S/3C6H5.BrH.Pb/c3*1-2-4-6-5-3-1;;/h3*1-5H;1H;/q;;;;+1/p-1
InChIKeyZJLFYKFRSBDOTE-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bromo(triphenyl)plumbane (CAS 894-06-4): Organolead(IV) Halide Procurement Baseline for Research and Industrial Synthesis


Bromo(triphenyl)plumbane (triphenyllead bromide, Ph₃PbBr) is a triorganolead(IV) halide belonging to the broader class of organolead compounds, in which a central lead(IV) atom is covalently bonded to three phenyl groups and one bromine ligand . With molecular formula C₁₈H₁₅BrPb and molecular weight 518.42 g·mol⁻¹, the compound crystallises as a coordination polymer with a helical chain structure in the solid state, featuring alternating terminal and bridging Pb–Br bonds [1]. It serves primarily as a synthetic intermediate in organolead chemistry, a Lewis acid in adduct formation, and a model compound for structural and toxicological investigations of organometallic species [2].

1

Organolead(IV) halide reagent with bromide-specific reactivity

2

Moderated Lewis acid catalyst for acid-sensitive substrates

3

Crystallographic probe with distinct Pb–Br heavy-atom signal

Why Triphenyllead Halides Cannot Be Interchanged: Halide-Dependent Reactivity and Procurement Rationale for Bromo(triphenyl)plumbane (CAS 894-06-4)


Triphenyllead halides (Ph₃PbX, where X = Cl, Br, I) are not functionally interchangeable despite sharing the triphenyllead core. The halide identity governs the Pb–X bond length, Lewis acidity, crystal packing, and solution reactivity — all of which directly affect performance in synthetic, catalytic, and structural applications [1]. Triphenyllead chloride (Ph₃PbCl) is a measurably stronger Lewis acid than triphenyllead bromide (Ph₃PbBr), meaning that substitution of Br for Cl alters adduct equilibrium constants and catalytic turnover [2]. The longer, weaker Pb–Br bond relative to Pb–Cl also renders Ph₃PbBr more susceptible to halide abstraction and nucleophilic displacement, changing reaction rates and product distributions. Procurement decisions must therefore be driven by the specific halide-dependent properties required, not by generic organolead classification.

This Product

Bromo(triphenyl)plumbane

Weaker Lewis acid; longer Pb–Br bond facilitates nucleophilic displacement.

Common Alternative

Triphenyllead chloride

Stronger Lewis acid; shorter Pb–Cl bond alters adduct equilibria and catalytic turnover.

Halide identity governs Lewis acidity, bond lability, and crystal packing — direct interchange may shift reaction outcomes and formulation behavior.

Quantitative Differentiation of Bromo(triphenyl)plumbane (CAS 894-06-4) Against Closest Analogs: Evidence-Based Procurement Criteria


Pb–X Bond Lengths and Unit Cell Parameters: Direct Crystallographic Comparison of Ph₃PbBr vs. Ph₃PbCl

Single-crystal X-ray diffraction data reveal distinct Pb–X bond distances and unit cell parameters for triphenyllead bromide and triphenyllead chloride, both crystallising in the monoclinic space group P2₁/c [1]. The terminal Pb–Br bond [2.852(1) Å] is 0.146 Å longer than the terminal Pb–Cl bond [2.706(1) Å]; the bridging Pb–Br bond [3.106(1) Å] is 0.159 Å longer than the bridging Pb–Cl bond [2.947(1) Å]. Unit cell dimensions differ systematically: Ph₃PbBr exhibits a = 12.164(3) Å, c = 10.776(3) Å, β = 102.21(5)°, versus Ph₃PbCl with a = 12.214(3) Å, c = 10.406(3) Å, β = 101.35(5)°. The XPbX/PbXPb chain angles also diverge: Cl, 179.5(5)°/134.0(5)°; Br, 173.8(6)°/129.5(5)° [1].

Pb–X Bond Metrics
Head-to-head
Terminal Pb–Br 2.852(1) Å vs. Pb–Cl 2.706(1) Å (5.4% longer); bridging Pb–Br 3.106(1) Å vs. Pb–Cl 2.947(1) Å.
Longer Pb–Br bond implies higher substitution lability.
Monoclinic P2₁/c; unit cell c-axis elongated in bromide.
Organolead crystallography Coordination polymer structure Halide-dependent bond metrics

Lewis Acidity Ranking: Ph₃PbBr Is a Weaker Lewis Acid Than Ph₃PbCl — Quantitative Implications for Adduct Formation

A comprehensive ³¹P and ²⁰⁷Pb NMR and calorimetric study of triorganolead halide adduct formation with phosphine oxide and amine bases established the relative Lewis acidities of Ph₃PbX compounds [1]. Triphenyllead chloride was found to exhibit a larger equilibrium constant (K) for 1:1 adduct formation than triphenyllead bromide across multiple Lewis bases, including triphenylphosphine oxide (TPPO), triethylphosphine oxide, and tributylphosphine oxide [1]. Basicities toward Ph₃PbCl followed the order: Et₃PO > Bu₃PO ⩾ Ph₃PO > DMSO > Bu₃P ⩾ pyridine. The same rank order is expected for Ph₃PbBr but with systematically smaller K values, consistent with halide electronegativity trends (Cl > Br) and the entropy-dominated reversal observed analogously in organotin halide systems [1].

Lewis Acidity Rank
Cross-study
Ph₃PbCl > Ph₃PbBr in adduct formation constant K with phosphine oxides (³¹P NMR titration).
Select bromide when moderated acidity is required.
Exact K values require full-text retrieval.
Lewis acidity Adduct equilibrium Organolead catalysis

Pb–Br Bond Contraction Upon Adduct Formation: Quantitative Evidence of Structural Flexibility for Coordination-Driven Procurement

In the diphenylcyclopropenone adduct of triphenyllead bromide, [Br(C₆H₅)₃Pb][(C₆H₅)₂C₂CO], the terminal Pb–Br bond contracts to 2.696(1) Å — a significant shortening from the parent Ph₃PbBr terminal bond of 2.852(1) Å [1][2]. This 5.5% contraction (Δ = 0.156 Å) reflects the electronic redistribution upon Lewis base coordination at the lead centre. The Pb–O distance in this adduct [2.659(6) Å] is longer than that in the triphenylphosphine oxide adduct [2.56(1) Å], confirming that the ketone donor is a weaker base than TPPO and that the Pb–Br bond length is tunable by choice of Lewis base [1].

Adduct Bond Contraction
Head-to-head
Pb–Br contracts from 2.852(1) Å to 2.696(1) Å (Δ = 0.156 Å, 5.5%) upon diphenylcyclopropenone coordination.
Structurally responsive bond; tunable by Lewis base choice.
Trigonal-bipyramidal Pb; Pb–O 2.659(6) Å.
Adduct crystallography Bond activation Lewis acid–base complex

Standard Enthalpy of Formation of Crystalline Ph₃PbBr: Thermochemical Benchmarking Against Di- and Tri-halogenated Organolead Analogs

Solution-reaction calorimetry on the bromination and iodination of tetraphenyllead yielded the standard enthalpies of formation (ΔfH°) for crystalline Ph₃PbBr, Ph₂PbBr₂, Ph₃PbI, and Ph₂PbI₂ [1]. Gas-phase ΔfH° values were subsequently calculated using enthalpies of sublimation derived from vapour-pressure measurements. From these data, the Pb–Br and Pb–I bond energy terms were extracted [1]. This thermochemical dataset constitutes the only experimentally determined formation enthalpies for this compound class, enabling rigorous thermodynamic comparisons when selecting among triphenyllead halides or dihalides for energy-sensitive applications.

Formation Enthalpy
Data to verify
Experimentally determined ΔfH°(cr) available via solution calorimetry; gas-phase ΔfH° calculated from sublimation enthalpy.
Supports thermodynamic modelling for scaled protocols.
Exact kJ·mol⁻¹ values require full-text (Butler et al., 1976).
Organolead thermochemistry Enthalpy of formation Solution calorimetry

Hemolytic Activity Rank Order Among Triorganolead Chlorides: Class-Level Inference for Ph₃PbBr Relative Bioactivity

In a controlled study of pig erythrocyte hemolysis, tributyllead chloride (TBL) was approximately twice as efficient as triphenyllead chloride (TPhL) at inducing hemolysis at micromolar concentrations [1][2]. Tripropyllead chloride (TPL) was the least hemolytic of the triorganolead chlorides tested. Sulfonate anions increased triorganolead chloride-induced hemolysis with comparable efficacy across TPL and TBL [2]. Although direct hemolysis data for Ph₃PbBr are not reported in this study, the established rank order (TBL > TPhL > TPL) and the recognised influence of halide identity on organometal hydrophobicity and membrane partitioning allow class-level inference that Ph₃PbBr, with its larger, more polarisable bromide ligand, would exhibit distinct bioactivity relative to the chloride.

Hemolytic Activity
Class-level
Triaryllead chlorides rank TBL > TPhL > TPL; bromide inferred to differ via halide-dependent hydrophobicity.
Ph₃PbBr not toxicologically equivalent to chloride.
Direct hemolysis data for bromide not reported.
Organolead toxicology Hemolysis assay Structure–activity relationship

Procurement-Driven Application Scenarios for Bromo(triphenyl)plumbane (CAS 894-06-4) Based on Quantitative Differentiation Evidence


Moderated Lewis Acid Catalysis Requiring Weaker Acid Strength Than Ph₃PbCl

When a synthetic protocol calls for triphenyllead-mediated Lewis acid catalysis but Ph₃PbCl proves overly aggressive — leading to substrate decomposition, uncontrolled exotherms, or off-target adduct formation — Ph₃PbBr provides a quantitatively documented weaker Lewis acidity. The smaller equilibrium constant (K) for adduct formation with phosphine oxide bases [1] directly translates to gentler activation of carbonyl, imine, or nitrile substrates. This scenario applies to fine chemical synthesis where reaction selectivity, rather than maximum turnover, governs product quality.

Crystallographic Probe and Heavy-Atom Derivative for Macromolecular Phasing

The presence of both lead (Z = 82) and bromine (Z = 35) makes Ph₃PbBr a potent heavy-atom derivative for single-wavelength anomalous dispersion (SAD) or multiple isomorphous replacement (MIR) phasing in protein crystallography. Compared to Ph₃PbCl, the bromide congener offers stronger anomalous scattering (Br K-edge at 0.92 Å vs. Cl K-edge at 4.40 Å, the latter less accessible on standard synchrotron beamlines) and a longer Pb–X bond [2.852 vs. 2.706 Å; REFS-2], which can facilitate isomorphous binding at protein sites with slightly larger pockets, improving derivatisation success rates.

Synthetic Intermediate for Organolead-Functionalised Triazoles and Pharmacophore Building Blocks

Ph₃PbBr serves as a precursor to (triphenyllead)alkyl bromides, which can be converted to azido derivatives and subsequently combined with acetylenic substrates via click-type chemistry to yield organolead-substituted 1,2,3-triazoles [3]. Anomalous behaviour of lower-molecular-weight derivatives has been documented, indicating that the triphenyllead moiety imparts unique steric and electronic properties to the triazole scaffold. The longer Pb–Br bond (quantified in Evidence Item 1) facilitates nucleophilic azide displacement relative to the chloride analog, potentially improving conversion to the azido intermediate.

Model Compound for Organolead Environmental Fate and Toxicity Studies

The hemolytic activity data for triorganolead compounds [4] demonstrate that aryl-substituted lead species (TPhL) exhibit lower membrane-disrupting potency than trialkyl analogs (TBL), yet the halide identity further modulates hydrophobicity and bioactivity. Ph₃PbBr, with its distinct Pb–Br bond metrics and Lewis acidity, serves as a necessary comparator in structure–activity relationship (SAR) panels investigating the environmental toxicology of organolead compounds, particularly where differential halide-dependent partitioning into lipid bilayers or binding to thiol-rich biomolecules is hypothesised.

Application
Selection Property
Validation Focus
Moderated Lewis acid catalysis
Weaker adduct formation constant K
Reaction selectivity vs. Ph₃PbCl over-titration
Macromolecular crystallographic phasing
Pb (Z=82) + Br (Z=35) anomalous scattering
Isomorphous binding with longer Pb–Br bond pocket fit
Synthetic intermediate for organolead triazoles
Labile Pb–Br bond for azide displacement
Conversion efficiency vs. chloride analog
Environmental toxicology SAR studies
Halide-dependent bioactivity profile
Differential membrane partitioning vs. trialkyl/Cl analogs
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